

# A Comparative Toxicological Assessment of Diheptyl Succinate and DEHP Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of **diheptyl succinate** and Di(2-ethylhexyl) phthalate (DEHP), two plasticizers with significantly different safety profiles. While DEHP has been a widely used plasticizer for decades, concerns over its toxicity have led to the development of alternatives like **diheptyl succinate**. This document synthesizes available experimental data to offer an objective comparison, focusing on key toxicological endpoints to inform material selection and risk assessment in research and pharmaceutical applications.

## **Executive Summary**

Di(2-ethylhexyl) phthalate (DEHP) is a well-documented toxicant, classified as a substance of very high concern due to its reproductive toxicity and endocrine-disrupting properties.[1] It has been shown to cause a range of adverse effects in animal studies, including liver and kidney toxicity, reproductive and developmental harm, and carcinogenicity.[2][3] In contrast, **diheptyl succinate** is presented as a "green" plasticizer with a more favorable safety profile.[1] Available data, primarily from studies on analogue compounds, suggest it has low acute and subchronic toxicity and is not genotoxic. However, there is a notable lack of comprehensive reproductive and developmental toxicity studies specifically on **diheptyl succinate**.

## **Quantitative Toxicity Data Comparison**



The following tables summarize the available quantitative toxicological data for **diheptyl succinate** and DEHP. It is important to note that much of the data for **diheptyl succinate** is based on studies of structurally similar analogue compounds, a limitation that should be considered in any direct comparison.

Table 1: Acute and Subchronic Toxicity

| Toxicological Endpoint               | Diheptyl Succinate                                                           | DEHP                                   |
|--------------------------------------|------------------------------------------------------------------------------|----------------------------------------|
| Acute Oral Toxicity (LD50)           | > 2,000 mg/kg bw (rat, female;<br>for Di-2-ethylhexyl succinate)<br>[2]      | 23,600 - >50,000 mg/kg bw (rodents)[4] |
| 11,210 mg/kg bw (for an analogue)[5] |                                                                              |                                        |
| Acute Dermal Toxicity (LD50)         | > 2,000 mL/kg bw (rat,<br>male/female; for Di-2-<br>ethylhexyl succinate)[2] | > 2,000 mg/kg bw[6]                    |
| Subchronic Oral Toxicity (NOAEL)     | 1,000 mg/kg/day (rat, 28-day<br>study on an analogue)[7]                     | 28.9 mg/kg/day (rat)[4]                |

Table 2: Reproductive and Developmental Toxicity

| Toxicological Endpoint                        | Diheptyl Succinate                                                       | DEHP                                                |
|-----------------------------------------------|--------------------------------------------------------------------------|-----------------------------------------------------|
| Reproductive Toxicity (NOAEL)                 | > 250 mg/kg bw/day (oral, two-<br>generation study on an<br>analogue)[8] | 4.8 mg/kg/day (rat, F1 and F2 generations)[2][8][9] |
| Developmental Toxicity (NOAEL)                | 50 mg/kg bw/day (oral, two-<br>generation study on an<br>analogue)[8]    | 300 mg/kg/day (rat, for malformations)[3]           |
| 1500 mg/kg/day (presumed, for an analogue)[8] |                                                                          |                                                     |

Table 3: Genotoxicity and Carcinogenicity



| Toxicological Endpoint   | Diheptyl Succinate                                  | DEHP                                                                                                                                     |
|--------------------------|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Genotoxicity (Ames Test) | Negative (in a bacterial reverse mutation assay)[7] | Generally negative in non-<br>mammalian in vitro mutation<br>assays, but some positive<br>results in rodent and human<br>cell assays[10] |
| Carcinogenicity          | No data available                                   | Carcinogenic in rats and mice, causing liver tumors                                                                                      |

## **Experimental Protocols**

The toxicological data presented above are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Cooperation and Development (OECD). Below are detailed methodologies for key types of toxicity studies.

### **Acute Oral Toxicity (Following OECD Guideline 423)**

The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.

- Test System: Typically, young adult rats of a single sex (usually females) are used.
- Procedure: The test substance is administered orally by gavage in a stepwise manner using a minimum of three animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The absence or presence of compoundrelated mortality or moribundity determines the next step, which could involve testing at a higher or lower dose level, or no further testing.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The test allows for the classification of the substance into a GHS hazard category based on its acute oral toxicity.



## **Subchronic Oral Toxicity (Following OECD Guideline** 407)

This 28-day study provides information on the adverse effects of a substance following repeated oral administration.

- Test System: Rodents, preferably rats, are used. At least three dose groups and a control group are required, with a minimum of 5 males and 5 females per group.
- Procedure: The test substance is administered daily by gavage or in the diet/drinking water for 28 days.
- Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption, and hematological and clinical biochemistry analyses at the end of the study are conducted.
- Pathology: All animals are subjected to a gross necropsy, and histopathological examination of major organs and tissues is performed.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

## Prenatal Developmental Toxicity (Following OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.

- Test System: Pregnant rodents (preferably rats) or non-rodents (preferably rabbits) are used.
   At least three dose levels and a control group are required, with a sufficient number of females to yield approximately 20 litters with implantation sites at term.
- Procedure: The test substance is administered daily, typically from implantation to the day before cesarean section.
- Observations: Maternal clinical signs, body weight, and food consumption are monitored throughout the pregnancy.



- Fetal Examination: At term, fetuses are delivered by cesarean section and examined for external, visceral, and skeletal malformations and variations.
- Endpoint: The NOAELs for maternal toxicity and developmental toxicity are determined.

# Signaling Pathways and Mechanisms of Toxicity DEHP Mechanism of Toxicity

DEHP is a known endocrine-disrupting chemical that can interfere with the body's hormonal systems.[1] Its toxicity, particularly its effects on the liver and reproductive system, is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), especially PPAR $\alpha$ .



Click to download full resolution via product page

Caption: Simplified signaling pathway of DEHP-induced toxicity.

## **Diheptyl Succinate - A Safer Alternative by Design**

**Diheptyl succinate** is a diester of succinic acid and heptanol. Succinic acid is a naturally occurring dicarboxylic acid and an intermediate in the citric acid cycle. This inherent biodegradability is a key feature of its design as a safer plasticizer.





Click to download full resolution via product page

Caption: General experimental workflow for an in vivo rodent toxicity study.





## **Comparative Logic and Conclusions**

The available toxicological data strongly indicate that **diheptyl succinate** is a significantly less toxic alternative to DEHP.



Click to download full resolution via product page

Caption: Logical comparison of DEHP and diheptyl succinate toxicity profiles.

In conclusion, for applications where biocompatibility and low toxicity are paramount, such as in drug development and medical devices, **diheptyl succinate** presents a demonstrably safer alternative to DEHP based on the current body of evidence. However, the existing data gap in the reproductive and developmental toxicity of **diheptyl succinate** warrants consideration. For critical applications, further specific testing of **diheptyl succinate** may be advisable to fully qualify it as a replacement for DEHP. The extensive and severe toxicity profile of DEHP justifies its substitution with less hazardous materials like **diheptyl succinate** wherever technically feasible.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Diheptyl Succinate and Pregnancy | Motherfigure [motherfigure.com]
- 8. Reproductive and Developmental Toxicity Toxi-Coop Zrt. [toxicoop.com]
- 9. Diethylhexyl Succinate | C20H38O4 | CID 102903 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Toxicological Assessment of Diheptyl Succinate and DEHP Plasticizers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101398#comparative-toxicity-profile-of-diheptyl-succinate-and-dehp-plasticizers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com